(Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
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Overview
Description
U-51605 is a stable analog of the endoperoxide prostaglandin H2. It functions as an inhibitor with greater selectivity towards prostacyclin synthase over thromboxane synthase. Additionally, it acts as a partial agonist at TP receptors .
Chemical Reactions Analysis
U-51605 undergoes various chemical reactions, including:
Scientific Research Applications
U-51605 has several scientific research applications:
Cardiovascular Research: It is used to study the inhibition of prostacyclin and thromboxane synthases, which are crucial in cardiovascular functions.
Pharmacological Studies: Employed as a pharmacological tool to understand the differential biochemical and biological effects on platelet suspensions.
Vascular Studies: Used to investigate the retinal vasodilation response induced by nitric oxide donors.
Mechanism of Action
U-51605 exerts its effects by selectively inhibiting prostacyclin synthase over thromboxane synthase. It also acts as a partial agonist at TP receptors. This selective inhibition and partial agonism modulate the release of various prostaglandins, impacting vascular and platelet functions .
Comparison with Similar Compounds
Similar compounds to U-51605 include:
Prostaglandin H2 analogs: These compounds share structural similarities and functional properties with U-51605.
Thromboxane synthase inhibitors: Compounds like U-51605 that inhibit thromboxane synthase but may vary in selectivity and potency
U-51605 is unique due to its higher selectivity towards prostacyclin synthase and its partial agonist activity at TP receptors, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H32N2O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-6-9-12-16-17(19-15-18(16)21-22-19)13-10-7-8-11-14-20(23)24/h7,9-10,12,16-19H,2-6,8,11,13-15H2,1H3,(H,23,24)/b10-7-,12-9+/t16-,17-,18?,19?/m1/s1 |
InChI Key |
SRIZDZJPKIYUPZ-ACGFIOGVSA-N |
Isomeric SMILES |
CCCCCC/C=C/[C@@H]1[C@H](C2CC1N=N2)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCCC=CC1C2CC(C1CC=CCCCC(=O)O)N=N2 |
Origin of Product |
United States |
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